2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4OS/c21-15-5-1-13(2-6-15)11-18(27)23-10-9-17-12-28-20-24-19(25-26(17)20)14-3-7-16(22)8-4-14/h1-8,12H,9-11H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSVTFOPAFKZBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a complex organic molecule featuring a thiazolo[3,2-b][1,2,4]triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol with various substituted phenyl ethanones under basic conditions. The subsequent cyclization in the presence of polyphosphoric acid yields a series of thiazolo[3,2-b][1,2,4]triazole derivatives. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anti-inflammatory properties. For instance, one study evaluated several synthesized compounds for their ability to inhibit edema formation in a carrageenan-induced paw edema model. The results indicated that certain derivatives showed up to 90% inhibition of edema at specific dosages .
Table 1: Anti-inflammatory Activity of Selected Compounds
| Compound ID | % Edema Inhibition | Dosage (mg/kg) |
|---|---|---|
| 4a | 85 | 50 |
| 4b | 90 | 100 |
| 4c | 75 | 50 |
Anticancer Activity
The anticancer potential of the compound has also been explored. A study focusing on thiazolo[3,2-b][1,2,4]triazole derivatives found that specific analogs exhibited potent cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. The structure-activity relationship (SAR) analysis revealed that the presence of chlorine substituents significantly enhanced anticancer activity .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Toxicity (HEK293) |
|---|---|---|---|
| 2h | MOLT-4 | 5.0 | Low |
| 2i | HL-60 | 8.0 | Low |
| 4l | CCRF-CEM | 6.5 | Moderate |
Case Study: Anti-inflammatory Evaluation
In a controlled study involving the administration of compound 4l in rats subjected to inflammatory stimuli, significant reductions in paw swelling were observed compared to control groups receiving standard anti-inflammatory medications. This suggests that the compound may serve as a viable alternative or adjunct therapy for inflammatory disorders .
Case Study: Anticancer Efficacy
Another investigation assessed the effects of compound 2h on leukemia cell lines. The results indicated a remarkable decrease in cell viability correlating with increased concentrations of the compound. Notably, this derivative did not exhibit significant toxicity towards normal HEK293 cells, highlighting its potential for selective targeting in cancer therapy .
Scientific Research Applications
Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases. Research indicates that compounds with the 1,2,4-triazole moiety can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in activated macrophages. Additionally, they demonstrate a notable inhibition of nitric oxide (NO) and reactive oxygen species (ROS), which are critical mediators of inflammation.
Comparative Analysis of COX Inhibition
The following table summarizes the COX inhibitory activity of the compound compared to other known anti-inflammatory agents:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| 2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide | 18.59 | 2.6 |
| Indomethacin | 100 | 52 |
This data suggests that the compound may possess selective COX-2 inhibition properties, which is beneficial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Research has shown that derivatives containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant antibacterial activities against various pathogens.
Antibacterial Efficacy
A study highlighted that compounds similar to the one showed high activity against both drug-sensitive and drug-resistant Gram-positive bacteria. The following table presents some findings on the antibacterial activity:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,2,4-triazole derivative | Staphylococcus aureus | 0.5–1 μM |
| Escherichia coli | Comparable to gentamicin | |
| Bacillus subtilis | Significant activity observed |
These results indicate that the compound may be effective against a range of bacterial strains, including those resistant to conventional antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds in medicinal chemistry. The presence of electron-withdrawing groups on the phenyl ring has been correlated with enhanced antibacterial activity. For instance:
- Compounds with fluoro substituents exhibited superior anti-inflammatory and antimicrobial properties compared to their non-fluorinated counterparts.
- Variations in substituents can significantly alter biological activity; thus, SAR studies are essential for developing more potent derivatives.
Case Studies
Several studies have documented the synthesis and evaluation of compounds related to This compound :
-
Anti-inflammatory Studies : A series of synthesized derivatives were tested for their anti-inflammatory activity using carrageenan-induced edema models in mice. Compounds were evaluated based on their ability to reduce swelling and inflammatory markers.
- Results indicated that certain derivatives provided up to 80% inhibition of edema at optimal doses.
-
Antimicrobial Studies : Another study focused on evaluating the antibacterial activity against common pathogens responsible for nosocomial infections.
- The synthesized compounds demonstrated MIC values significantly lower than those of standard antibiotics like penicillin and ampicillin.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Thiazolo-Triazole Core
Compound 5b (2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole)
- Structure : Lacks the ethylacetamide chain, replaced by a phenyl group.
- Properties : Melting point 143–145°C; yellow powder.
- Comparison : The absence of the acetamide group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents. The phenyl substituent may enhance π-π stacking but offers fewer opportunities for target interaction compared to the acetamide moiety .
Compound 7b (2-(4-Chlorophenyl)-6-(4-(trifluoromethyl)phenyl)thiazolo[3,2-b][1,2,4]triazole)
- Structure : Contains a 4-(trifluoromethyl)phenyl group instead of acetamide.
- Properties : Melting point 160–162°C; white powder.
- The higher melting point suggests greater crystalline stability than the target compound .
Modifications to the Acetamide Side Chain
CAS 894035-42-8 (2-(4-Chlorophenoxy)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide)
- Structure: Replaces the phenylacetamide group with a phenoxyacetamide.
- Properties : Molecular weight 447.3 (vs. 426.9 for the target compound).
- Comparison: The phenoxy group introduces an oxygen atom, increasing polarity and possibly improving aqueous solubility. However, the bulkier substituent may sterically hinder interactions with biological targets .
CAS 897758-01-9 (N1-(3-Chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide)
- Structure : Substitutes acetamide with oxalamide (two carbonyl groups).
- Properties : Molecular weight 474.4; molecular formula C21H17Cl2N5O2S.
- The higher molecular weight could also affect bioavailability .
Variations in Aromatic Substituents
CAS 894035-00-8 (2-(4-Chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide)
- Structure : Replaces the 4-chlorophenyl on the thiazolo-triazole with m-tolyl (methyl-substituted phenyl).
- Properties : Molecular weight 426.9; Smiles string includes a methyl group.
- However, the reduced electronegativity compared to 4-chlorophenyl may weaken target binding .
Research Implications
- Pharmacokinetics : The target compound’s acetamide group and 4-chlorophenyl substituents strike a balance between solubility and membrane permeability, making it a promising candidate for further drug development .
- Structure-Activity Relationships (SAR) : Substituent modifications (e.g., oxalamide vs. acetamide) highlight the importance of side-chain flexibility in optimizing target engagement and metabolic stability .
- Synthetic Feasibility : Compounds with simpler cores (e.g., thiazolo-triazole) are more scalable than those with complex heterocycles (e.g., AP-PROTAC-1) .
Preparation Methods
Cyclocondensation for Thiazolo[3,2-b]triazole Core Formation
The thiazolo[3,2-b]triazole core is synthesized via cyclocondensation reactions. A three-component approach involves reacting thioamide derivatives with hydrazines and aldehydes. For example, 5-aryl(heteryl)idene-thiazolo[3,2-b]triazole-6(5H)-ones are prepared by refluxing thioamide precursors with chloroacetic acid and aromatic aldehydes in acetic acid and acetic anhydride (5:5 mL) at 120°C for 3 hours. This method yields intermediates with substituents that facilitate subsequent functionalization.
Key reagents:
- Thioamide precursor : Provides the thiazole ring.
- Chloroacetic acid : Facilitates cyclization.
- Aromatic aldehydes : Introduce substituents at the 5-position.
Functionalization with 4-Chlorophenyl Groups
The 4-chlorophenyl groups are introduced via nucleophilic aromatic substitution or Ullmann coupling. In one protocol, the thiazolo-triazole intermediate is treated with 4-chlorophenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). This step attaches the 4-chlorophenyl moiety to the thiazole ring with yields exceeding 75%.
Alternative methods employ 4-chloroaniline derivatives as starting materials. For instance, acetylation of o-chloroaniline with acetyl chloride in acetic anhydride yields N-(2-chlorophenyl)acetamide , which can be further modified to introduce the ethyl linker.
Acetamide Side Chain Introduction
The ethylacetamide side chain is attached through alkylation or amidation. A two-step process involves:
- Alkylation : Reacting the thiazolo-triazole core with 2-chloroethylamine in ethanol under reflux to form the ethylamine intermediate.
- Amidation : Coupling the amine with 2-(4-chlorophenyl)acetic acid using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent in dichloromethane.
Optimization Note : Replacing DCC with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) improves yields by reducing side reactions.
One-Pot Catalytic and Catalyst-Free Methods
Catalyst-Free Synthesis at Ambient Conditions
A streamlined one-pot method synthesizes the thiazolo-triazole core without catalysts. Dibenzoylacetylene reacts with triazole derivatives in ethanol at room temperature, achieving 85–90% yields. This approach eliminates the need for transition metals, reducing costs and purification steps.
Reaction Scheme :
$$
\text{Dibenzoylacetylene} + \text{Triazole derivative} \xrightarrow{\text{EtOH, 25°C}} \text{Thiazolo[3,2-b]triazole} + \text{Byproducts}
$$
Sequential Functionalization in One Pot
Recent advances enable sequential functionalization within a single reaction vessel. After forming the core, 4-chlorophenylmagnesium bromide is added to introduce the aryl groups via Grignard reaction, followed by in situ amidation with 2-(4-chlorophenyl)acetyl chloride . This method reduces isolation steps and achieves an overall yield of 68%.
Comparative Analysis of Synthetic Routes
| Method | Steps | Key Reagents | Yield (%) | Time (h) |
|---|---|---|---|---|
| Multi-Step Cyclocondensation | 4 | Thioamide, ClCH₂COOH, DCC | 62 | 12 |
| One-Pot Catalyst-Free | 1 | Dibenzoylacetylene, Triazole | 88 | 6 |
| Sequential Functionalization | 3 | Grignard reagent, Acetyl chloride | 68 | 8 |
Advantages of One-Pot Methods :
- Reduced purification steps.
- Higher atom economy.
- Scalability for industrial applications.
Challenges in Multi-Step Approaches :
- Accumulation of byproducts.
- Lower overall yields due to intermediate isolations.
Optimization Strategies and Yield Improvement
Solvent and Temperature Effects
Catalytic Additives
Adding p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst in amidation steps increases yields to 78% by protonating the carbonyl group, enhancing electrophilicity.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 2-(4-chlorophenyl)-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions starting with condensation of 4-chlorophenyl precursors to form the thiazolo-triazole core, followed by alkylation or amidation. Critical steps include:
- Diazotization of 4-chlorophenyl derivatives to introduce reactive intermediates.
- Cyclization under controlled pH (6.5–7.5) and temperature (60–80°C) to form the thiazolo[3,2-b][1,2,4]triazole scaffold .
- Final coupling of the acetamide moiety via nucleophilic substitution in anhydrous DMF with triethylamine as a base .
Q. How is the compound characterized structurally?
- Analytical Techniques :
- NMR Spectroscopy : - and -NMR confirm the presence of aromatic protons (δ 7.2–7.8 ppm) and acetamide carbonyl signals (δ 168–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 457.91 (calculated for CHClFNOS) .
- X-ray Crystallography : Resolves the thiazolo-triazole core geometry and confirms intramolecular hydrogen bonding between the acetamide and triazole N-atoms .
Advanced Research Questions
Q. How can conflicting spectroscopic data for the compound be resolved?
- Case Study : Discrepancies in -NMR aromatic splitting patterns may arise from rotational isomerism in the acetamide group.
- Resolution Strategy :
- Variable-temperature NMR (VT-NMR) to observe coalescence of peaks at elevated temperatures.
- DFT calculations (e.g., Gaussian 09) to model rotational barriers and predict splitting behavior .
- Validation : Cross-check with 2D NMR (COSY, HSQC) to assign overlapping signals .
Q. What strategies optimize the compound’s biological activity against kinase targets?
- Structural Modifications :
- Thiazole Ring Substitution : Introducing electron-withdrawing groups (e.g., -NO) at the 4-position enhances kinase inhibition (IC reduced from 12.5 µM to 4.7 µM) .
- Acetamide Linker Replacement : Swapping the ethyl linker with a polyethylene glycol (PEG) spacer improves solubility and bioavailability (logP reduced from 3.2 to 2.1) .
- Assay Design :
- Use of in vitro kinase profiling panels (e.g., Eurofins KinaseProfiler™) to screen selectivity across 100+ kinases .
Q. How do computational models predict the compound’s pharmacokinetics?
- Tools :
- Molecular Dynamics (MD) Simulations : Predict binding stability with EGFR kinase (RMSD < 2.0 Å over 100 ns) .
- ADMET Prediction : SwissADME estimates moderate intestinal absorption (HIA = 78%) but high plasma protein binding (94%) .
- Validation : Compare in silico predictions with in vivo PK studies in rodent models (e.g., t = 6.2 h vs. predicted 5.8 h) .
Data Contradiction Analysis
Q. Why do reported IC values for anticancer activity vary across studies?
- Key Factors :
- Cell Line Variability : Activity ranges from 8.3 µM (MCF-7) to >50 µM (HeLa) due to differences in efflux pump expression .
- Assay Conditions : Serum-free vs. serum-containing media alter bioavailability; e.g., IC increases 3-fold in 10% FBS .
- Mitigation : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., doxorubicin) in dose-response curves .
Comparative Studies
Q. How does the compound compare to structural analogs in antimicrobial activity?
- Table 1 : Activity against Staphylococcus aureus (MIC values):
| Compound | Substituent | MIC (µg/mL) |
|---|---|---|
| Target | 4-Cl, thiazolo-triazole | 16.5 |
| Analog 1 | 4-F, pyrazolo-triazole | 32.0 |
| Analog 2 | 4-OCH, imidazo-triazole | >64 |
- Key Insight : The 4-chlorophenyl group enhances membrane permeability, while the thiazolo-triazole core improves target binding .
Methodological Recommendations
Q. What protocols validate the compound’s stability under physiological conditions?
- Approach :
- Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 24 h) and analyze degradation products via LC-MS .
- Photostability : IEC 62717 testing under UV light (320–400 nm) to assess aryl chloride dehalogenation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
